molecular formula C12H14FN3O2 B2768360 N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide CAS No. 896862-11-6

N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide

Cat. No. B2768360
CAS RN: 896862-11-6
M. Wt: 251.261
InChI Key: IQMGOBWROHMTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves starting with primary compounds such as 3-fluoro-4-cyanophenol and then introducing various substituents to create a series of novel acetamides. The synthesis of these compounds is typically followed by characterization using techniques such as elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR).


Molecular Structure Analysis

The molecular structure of the related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms . This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions. Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions.

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial potential. Researchers synthesized it through Hantzsch thiazole synthesis by reacting precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. The resulting N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .

Antifungal Properties

Exploring its antifungal effects is another avenue of interest. Although specific studies on this compound are limited, derivatives of N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide have been synthesized and screened for antifungal activity.

Anti-Corrosion Applications

In a different context, a synthesized pyridazinone analog containing the fluorophenyl moiety demonstrated anti-corrosion characteristics. This compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one (BOPP), was assessed for its ability to protect carbon steel in a 1-M HCl medium .

Epoxy Modification

Researchers have incorporated a derivative of N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide, specifically benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO), into diglycidyl ether of bisphenol A (DGEBA). This modification aimed to enhance the properties of epoxy resins .

Drug Development

While not directly studied for drug development, the compound’s structural features make it an interesting scaffold. Thiazole derivatives have yielded drugs used in treating HIV infections, cancer, hypertension, schizophrenia, and allergies. Although N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide itself hasn’t been fully explored, its thiazole framework aligns with drug discovery trends .

properties

IUPAC Name

N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2/c13-10-1-3-11(4-2-10)14-12(18)16-7-5-15(9-17)6-8-16/h1-4,9H,5-8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMGOBWROHMTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.